

# Technical Guide: 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid (Jedi2)

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## Compound of Interest

Compound Name: 2-Methyl-5-(2-thienyl)-3-furancarboxylic acid

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This technical guide provides an in-depth overview of **2-Methyl-5-(2-thienyl)-3-furancarboxylic acid**, a compound of interest in chemical and biological research. The document details its chemical properties, a likely synthetic route, and its known biological activities, with a focus on its role as a Piezo1 channel activator.

## Chemical Identification and Properties

**2-Methyl-5-(2-thienyl)-3-furancarboxylic acid** is chemically identified by the CAS number 651005-90-2.<sup>[1][2][3][4][5]</sup> It is also known by the synonym Jedi2.<sup>[1][3][4][5]</sup> This compound belongs to the class of 2-methyl-5-aryl-3-furoic acids.

The following table summarizes the key chemical and physical properties of this compound.

| Property           | Value  | Source  |
|--------------------|--|---|
| CAS Number         | 651005-90-2  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula  | C10H8O3S   | <a href="#">[1]</a>   |
| Molecular Weight   | 208.23 g/mol   | <a href="#">[1]</a>   |
| Exact Mass         | 208.0194   | <a href="#">[1]</a>   |
| Elemental Analysis | C, 57.68%; H, 3.87%; O, 23.05%; S, 15.40%  | <a href="#">[1]</a>   |
| Purity             | ≥95%   | <a href="#">[2]</a>   |
| Appearance         | Not explicitly stated, but related compounds are white powders.  |   |
| Solubility         | Soluble in DMSO (50 mg/mL)   | <a href="#">[4]</a>   |
| Storage            | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | <a href="#">[1]</a>   |

## Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of **2-Methyl-5-(2-thienyl)-3-furancarboxylic acid** is not readily available in published literature. However, a general method for the synthesis of the closely related class of 2-methyl-5-aryl-3-furoic acids has been described and is presented here as a likely route.[\[6\]](#)

## General Experimental Protocol for the Synthesis of 2-Methyl-5-aryl-3-furoic Acids

This protocol is inferred from the synthesis of analogous compounds and should be adapted and optimized for the specific synthesis of **2-Methyl-5-(2-thienyl)-3-furancarboxylic acid**.

Materials:

- Appropriate starting materials (e.g., a substituted aryl aldehyde or ketone and a methyl or ethyl acetoacetate).
- Condensing agent (e.g., piperidine, sodium ethoxide).
- Solvent (e.g., ethanol, benzene).
- Saponification agent (e.g., sodium hydroxide or potassium hydroxide).
- Acid for neutralization (e.g., hydrochloric acid).

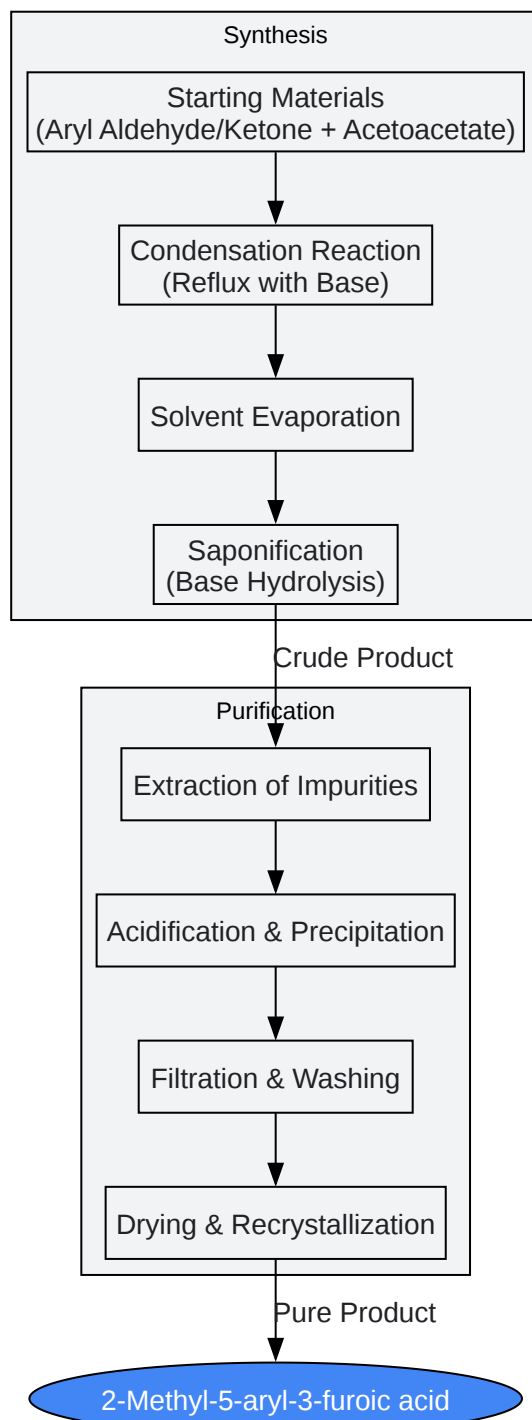
#### Procedure:

- **Condensation:** A mixture of the aryl starting material and the acetoacetate derivative is dissolved in a suitable solvent. A catalytic amount of a basic condensing agent is added. The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
- **Solvent Removal:** After the reaction is complete, the solvent is removed under reduced pressure.
- **Saponification:** The resulting crude ester is then saponified by heating with an aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH).
- **Purification and Neutralization:** The reaction mixture is cooled, and any non-saponifiable material is extracted with a suitable organic solvent (e.g., diethyl ether). The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- **Isolation and Drying:** The precipitated 2-methyl-5-aryl-3-furoic acid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

## Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-methyl-5-aryl-3-furoic acids.

## General Synthesis Workflow for 2-Methyl-5-aryl-3-furoic Acids

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Caption: General workflow for the synthesis and purification of 2-methyl-5-aryl-3-furoic acids.

# Biological Activity and Signaling Pathways

## Antimicrobial Activity

While specific antimicrobial data for **2-Methyl-5-(2-thienyl)-3-furancarboxylic acid** is not available, studies on the broader class of 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity, though with poor antibacterial activity.[6] The antifungal efficacy is reportedly influenced by the nature of the substituent in the para position of the aryl group at the C5 position of the furan ring.[6]

## Piezo1 Channel Activation

**2-Methyl-5-(2-thienyl)-3-furancarboxylic acid**, known as Jedi2, has been identified as an activator of the Piezo1 channel.[1][3][4][5] Piezo1 is a mechanosensitive ion channel that plays a crucial role in sensing mechanical stimuli in various cell types.

Quantitative Data on Piezo1 Activation:

| Parameter             | Value        | Species | Cell Type | Source |
|-----------------------|--------------|---------|-----------|--------|
| Binding Affinity (Kd) | 2770 $\mu$ M | Mouse   | -         | [1][5] |

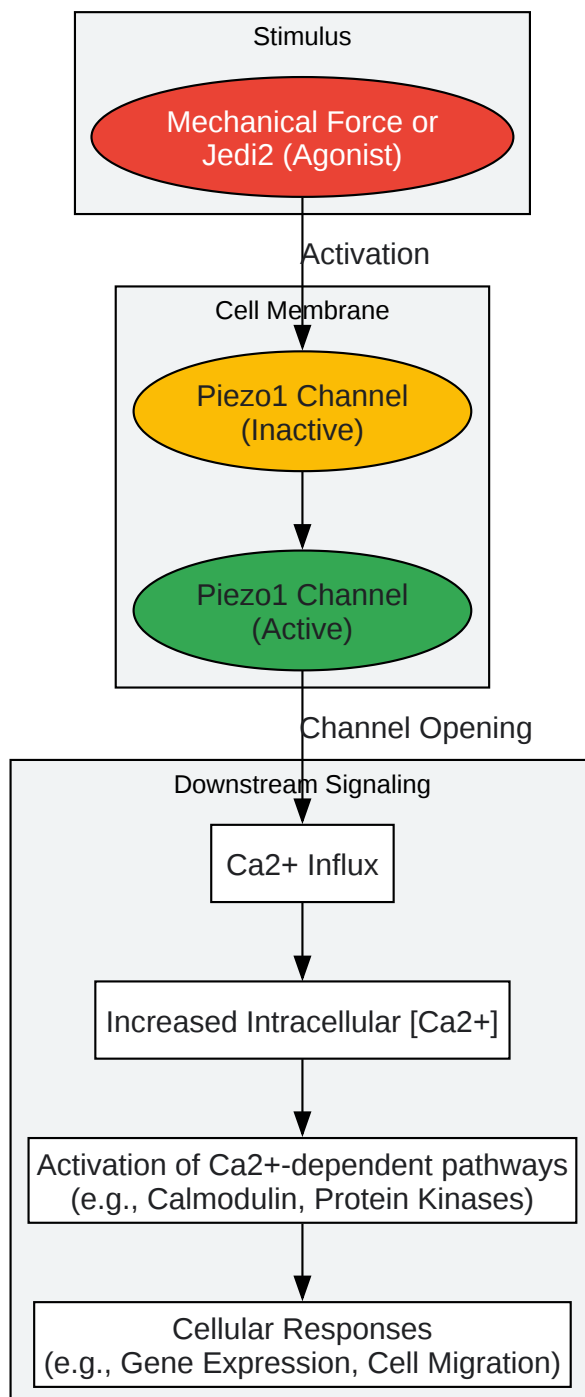
Jedi2 promotes the influx of calcium ions ( $\text{Ca}^{2+}$ ) into cells expressing Piezo1 channels.[1][4] It has been shown to elicit responses in cells transfected with mouse Piezo1, but not Piezo2, indicating its selectivity for the Piezo1 channel.[1][4]

## Piezo1 Signaling Pathway

The activation of the Piezo1 channel by a stimulus, such as mechanical force or a chemical agonist like Jedi2, leads to the opening of the channel and a subsequent influx of cations, primarily  $\text{Ca}^{2+}$ . This increase in intracellular  $\text{Ca}^{2+}$  concentration triggers a variety of downstream signaling events that are cell-type dependent. These can include the activation of calcium-dependent enzymes, changes in gene expression, and modulation of cellular processes such as cell migration, proliferation, and differentiation.

The diagram below illustrates the basic signaling pathway initiated by the activation of the Piezo1 channel.

## Piezo1 Channel Activation Signaling Pathway

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